molecular formula C11H9Cl2NO2 B2589837 Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate CAS No. 2111043-18-4

Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate

Cat. No.: B2589837
CAS No.: 2111043-18-4
M. Wt: 258.1
InChI Key: ZZTOCYATGPWMCH-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate is a trisubstituted indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound, in particular, is used in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For this specific compound, the reaction might involve the chlorination of a precursor indole compound followed by esterification.

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: Indole derivatives can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Ethyl indole-2-carboxylate
  • 4,6-Dichloro-2-methyl-1H-indole

Comparison: Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-5-9-7(13)3-6(12)4-8(9)14-10(5)11(15)16-2/h3-4,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTOCYATGPWMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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